molecular formula C28H36N2O6 B12029996 1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one CAS No. 371233-37-3

1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12029996
CAS No.: 371233-37-3
M. Wt: 496.6 g/mol
InChI Key: OLYPSRJHKYROHV-SHHOIMCASA-N
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Description

1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes multiple functional groups, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one likely involves multiple steps, including the formation of the pyrrole ring and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of Substituents: Functional groups such as hydroxy, methoxy, and isopropoxy groups can be introduced through standard organic reactions like alkylation, acylation, and hydroxylation.

Industrial Production Methods

Industrial production methods would focus on optimizing the yield and purity of the compound. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent to achieve optimal conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

    Material Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This may involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one: A similar compound with a simpler structure.

    1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one: Another related compound with different substituents.

Uniqueness

The unique combination of functional groups in 1-(2-(Diethylamino)ethyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

371233-37-3

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O6/c1-7-29(8-2)13-14-30-25(19-9-11-21(31)23(16-19)35-6)24(27(33)28(30)34)26(32)20-10-12-22(18(5)15-20)36-17(3)4/h9-12,15-17,25,31-32H,7-8,13-14H2,1-6H3/b26-24+

InChI Key

OLYPSRJHKYROHV-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC(C)C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC(C)C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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